Product packaging for 2-benzylsulfanyl-N,N-diethylbenzamide(Cat. No.:)

2-benzylsulfanyl-N,N-diethylbenzamide

Cat. No.: B4443072
M. Wt: 299.4 g/mol
InChI Key: HRMNWGREIPVPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Benzylsulfanyl-N,N-diethylbenzamide is a synthetic chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are investigating the potential applications of this compound based on its structural features. The core N,N-diethylbenzamide structure is known in related compounds to exhibit insect repellent properties by interfering with insect olfactory receptors or acting on octopaminergic synapses in the nervous system, leading to repellency and toxicity . The addition of the benzylsulfanyl moiety may modify its properties, such as bioavailability and target selectivity, opening avenues for study in medicinal chemistry and agrochemical research. Potential research value includes the development of novel insect management agents and the study of ligand-receptor interactions in invertebrates. Handling should adhere to laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NOS B4443072 2-benzylsulfanyl-N,N-diethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-19(4-2)18(20)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMNWGREIPVPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-benzylsulfanyl-N,N-diethylbenzamide

The traditional synthesis of this compound is not extensively documented in a single, dedicated procedure. However, a logical and established route can be constructed by combining well-known methods for the synthesis of its precursors and the final coupling step. This typically involves a two-part strategy: the synthesis of the substituted benzoic acid precursor followed by an amidation reaction.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of this compound is 2-(benzylsulfanyl)benzoic acid. A common and effective method for the preparation of this intermediate is the S-alkylation of thiosalicylic acid. In this reaction, thiosalicylic acid is treated with a suitable benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base, typically an alkali hydroxide (B78521) like sodium hydroxide, deprotonates the thiol group of the thiosalicylic acid, forming a thiolate anion. This nucleophilic thiolate then attacks the benzyl halide in a nucleophilic substitution reaction, displacing the halide and forming the desired C-S bond of the benzylsulfanyl group.

Another potential route to a key intermediate involves the synthesis of 2,2'-dithiobis(N,N-diethylbenzamide). This disulfide can be synthesized from 2,2'-dithiobis(benzamide) analogues. researchgate.net Subsequent reduction of the disulfide bond would yield N,N-diethyl-2-mercaptobenzamide, which could then be alkylated with a benzyl halide to afford the final product.

Amidation Reactions for Constructing the Benzamide (B126) Core

With the 2-(benzylsulfanyl)benzoic acid precursor in hand, the next critical step is the formation of the amide bond with diethylamine (B46881). Several established amidation methods can be employed for this transformation.

A classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. Treatment of 2-(benzylsulfanyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-(benzylsulfanyl)benzoyl chloride. This highly electrophilic acyl chloride can then be reacted with diethylamine, which acts as a nucleophile, to form the N,N-diethylbenzamide product. A base, often an excess of the amine or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrochloric acid byproduct. A general example of this is the synthesis of N,N-diethylbenzamide from benzoyl chloride and diethylamine. prepchem.com

Alternatively, various coupling agents can facilitate the direct amidation of the carboxylic acid with diethylamine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another approach is the use of phosphonium-based reagents. For instance, the Mitsunobu reaction, which utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate), has been successfully applied to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This method is known for its mild reaction conditions. More recently, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the selective amidation of benzoic acids. researchgate.net

The following table summarizes common amidation reagents and their general reaction conditions.

Coupling Agent/MethodTypical ReagentsTypical SolventTemperatureReference
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by diethylamineDichloromethane (B109758) (DCM), Tetrahydrofuran (THF)0 °C to room temperature prepchem.com
Carbodiimide CouplingEDC or DCC, HOBt, DiethylamineDichloromethane (DCM), Dimethylformamide (DMF)0 °C to room temperature researchgate.net
Mitsunobu ReactionTriphenylphosphine (PPh₃), DIAD or DEAD, DiethylamineToluene, Tetrahydrofuran (THF)Room temperature to reflux nih.gov
Phosphonium Salt MethodTriphenylphosphine, N-chlorophthalimide, DiethylamineToluene, AcetonitrileRoom temperature rsc.org

Introduction of the Benzylsulfanyl Group

As detailed in the precursor synthesis, the introduction of the benzylsulfanyl group is typically achieved via an S-alkylation reaction. The key transformation is the formation of a thioether bond between the benzene (B151609) ring at the 2-position and a benzyl group. The reaction of a nucleophilic sulfur species, such as the thiolate derived from thiosalicylic acid, with an electrophilic benzyl source like benzyl chloride is a robust and widely used method. rsc.org

Novel Synthetic Approaches and Methodological Advancements for this compound

Recent advancements in organic synthesis offer novel and potentially more efficient and sustainable routes to molecules like this compound. These methods often focus on improving reaction conditions, reducing waste, and utilizing more advanced catalytic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of both C-S and C-N bonds, which are central to the structure of this compound. While not specifically reported for this molecule, these methods represent the forefront of synthetic chemistry.

For the introduction of the benzylsulfanyl group, palladium- or copper-catalyzed cross-coupling reactions are prominent. These reactions can form aryl thioethers from aryl halides or pseudohalides and thiols. For example, a Buchwald-Hartwig-type C-S coupling could potentially be employed, reacting a 2-halo-N,N-diethylbenzamide with benzyl mercaptan in the presence of a palladium catalyst and a suitable ligand.

Transition-metal-free methods for the synthesis of aryl sulfides have also been developed, for instance, using diaryliodonium salts as the aryl source under acidic conditions. organic-chemistry.org Another transition-metal-free approach involves the chemoselective S-arylation of thioamides with diaryliodonium salts. rsc.orgresearchgate.net

The following table provides examples of catalyst systems used in C-S bond formation.

Metal CatalystLigandReactantsGeneral ConditionsReference
Palladium (e.g., Pd(dba)₂)XantphosAryl halide, ThiolBase (e.g., K₃PO₄), Toluene, HeatGeneric Buchwald-Hartwig C-S Coupling
Copper (e.g., CuI)PhenanthrolineAryl iodide, ThiolBase (e.g., Cs₂CO₃), DMF, HeatGeneric Ullmann Condensation

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact. For the synthesis of this compound, green approaches can be applied to both the amidation and thioetherification steps.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. Lipases, for example, have been used for the direct amidation of carboxylic acids with amines, offering a green alternative to traditional coupling agents. nih.govrsc.orgresearchgate.net While not yet reported for 2-(benzylsulfanyl)benzoic acid, this biocatalytic approach holds promise for a more sustainable synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild, room-temperature conditions. Recent studies have demonstrated the photocatalytic synthesis of thioethers and amides. rsc.orgnih.govresearchgate.netacs.orgacs.org For instance, amides have been synthesized from thioacids and amines using CdS nanoparticles as a heterogeneous photocatalyst in water. researchgate.net This technology could potentially be adapted for the synthesis of the target molecule.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. bohrium.comnih.govresearchgate.netacs.orgacs.org The synthesis of amides and other functional groups has been successfully translated to flow systems, often with reduced reaction times and improved yields. A flow-based synthesis of this compound could involve the sequential pumping of reagents through heated reactor coils containing immobilized catalysts or reagents.

Greener Solvents and Reagents: The use of safer, more environmentally benign solvents is a cornerstone of green chemistry. For the amidation step, replacing traditional solvents like dichloromethane and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water is highly desirable. Additionally, the development of catalytic methods, as discussed above, reduces the need for stoichiometric, and often wasteful, coupling agents. The use of methoxysilanes as coupling agents for solvent-free amide bond formation is another promising green alternative. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Step 1: Synthesis of 2-mercapto-N,N-diethylbenzamide

The initial step involves the formation of the amide from 2-mercaptobenzoic acid and diethylamine. A common method for this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. One effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a highly reactive acylimidazolide intermediate.

A general procedure involves dissolving 2-mercaptobenzoic acid in a suitable aprotic solvent, such as dichloromethane, followed by the addition of CDI. This mixture is typically stirred at room temperature to form the intermediate, 1-(2-mercaptobenzoyl)imidazole. Subsequently, diethylamine is added to the reaction mixture. The reaction proceeds to form 2-mercapto-N,N-diethylbenzamide, with imidazole (B134444) and carbon dioxide as byproducts. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated using a standard aqueous workup and purified by column chromatography.

Step 2: S-benzylation of 2-mercapto-N,N-diethylbenzamide

The second step is the S-alkylation of the thiol group with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The 2-mercapto-N,N-diethylbenzamide is dissolved in a polar aprotic solvent like acetone (B3395972) or acetonitrile. A base, such as anhydrous potassium carbonate, is added to the mixture. Benzyl bromide is then added, and the reaction is often heated to reflux to ensure completion. The reaction is monitored by TLC, and upon disappearance of the starting material, the product is isolated by filtration of the inorganic salts and evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

The optimization of these reaction conditions is critical for maximizing the yield and purity of the final product, this compound. Key parameters to consider for optimization include the choice of solvent, base, temperature, and reaction time for each step. The table below summarizes potential optimization parameters based on analogous reactions reported in the literature for similar substrates.

ParameterStep 1: AmidationStep 2: S-benzylationRationale for Optimization
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)The solvent should be inert to the reactants and facilitate the dissolution of starting materials and reagents. For S-benzylation, polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.
Activating Agent/Base 1,1'-Carbonyldiimidazole (CDI), Thionyl chloride (SOCl2)Potassium carbonate (K2CO3), Sodium hydride (NaH), Triethylamine (TEA)For amidation, an efficient activating agent is required to form a reactive carboxylic acid derivative. For S-benzylation, the choice of base is critical for the deprotonation of the thiol without causing side reactions.
Temperature Room Temperature (RT) to 40 °CRoom Temperature (RT) to RefluxThe reaction temperature influences the reaction rate. Higher temperatures can speed up the reaction but may also lead to the formation of byproducts. Optimization is required to find a balance.
Reaction Time 2 - 18 hours2 - 12 hoursReaction time should be sufficient for the reaction to go to completion, which can be monitored by techniques like TLC or HPLC. Prolonged reaction times can sometimes lead to product degradation.
Stoichiometry Slight excess of activating agent and amineSlight excess of benzyl halide and baseUsing a slight excess of certain reagents can help drive the reaction to completion. However, a large excess should be avoided to simplify purification.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Analogues

The synthesis of analogues of this compound introduces challenges related to selectivity, particularly when additional functional groups are present on the aromatic rings or when chiral centers are introduced.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of analogues, this is a key consideration. For instance, if the benzoic acid starting material contains other nucleophilic groups (e.g., a hydroxyl group), these could potentially compete with the diethylamine during the amidation step or with the thiol during the S-benzylation step. The use of appropriate protecting groups for these competing functionalities would be necessary to ensure the desired reaction occurs.

Similarly, when preparing analogues with substituents on the benzyl group, the choice of substituent can influence reactivity. Electron-withdrawing groups on the benzyl bromide can increase its reactivity towards nucleophilic attack, while bulky substituents may hinder the reaction sterically.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. In the context of this compound analogues, this is particularly relevant when performing reactions on the aromatic rings. For example, electrophilic aromatic substitution on the benzamide ring would be directed by both the amide and the benzylsulfanyl groups. The N,N-diethylamide is a powerful ortho-, para-director, while the benzylsulfanyl group is also an ortho-, para-director. The final position of substitution would depend on the interplay of these directing effects and the reaction conditions.

In the case of the S-alkylation step, the reaction is highly regioselective for the sulfur atom due to its high nucleophilicity compared to other potential nucleophilic sites in the molecule, such as the nitrogen or oxygen atoms of the amide group.

Stereoselectivity:

Stereoselectivity becomes a critical factor when synthesizing chiral analogues of this compound. A potential chiral center can be introduced at the sulfur atom by oxidation to a sulfoxide (B87167), creating a sulfinyl group. The stereoselective synthesis of such chiral sulfoxides is a well-established field in organic chemistry. nih.govnih.gov

The oxidation of the sulfide (B99878) (this compound) to a sulfoxide can be achieved using various oxidizing agents. To achieve stereoselectivity, chiral oxidizing agents or catalysts are employed. For example, modified Sharpless or Kagan oxidation conditions could potentially be adapted for this transformation. The choice of chiral ligand or catalyst would determine which enantiomer of the sulfoxide is formed preferentially.

The table below outlines the selectivity considerations for the synthesis of analogues of this compound.

Selectivity TypeRelevant TransformationKey Considerations and Controlling FactorsExample
Chemoselectivity Amidation and S-benzylationPresence of other nucleophilic or electrophilic functional groups. Use of protecting groups. Reactivity of substituted reagents.Synthesis of a hydroxy-substituted analogue would require protection of the hydroxyl group to prevent O-acylation or O-benzylation.
Regioselectivity Electrophilic Aromatic SubstitutionDirecting effects of the N,N-diethylamide and benzylsulfanyl groups. Steric hindrance.Nitration of the benzamide ring would likely occur at the positions ortho and para to the amide group, with the final product distribution depending on the specific reaction conditions.
Stereoselectivity Oxidation of the sulfide to a sulfoxideUse of chiral oxidizing agents or catalysts (e.g., chiral titanium complexes, chiral vanadium catalysts). Nature of the substrate.Asymmetric oxidation of this compound using a chiral catalyst could yield either the (R)- or (S)-sulfoxide enantiomer with high enantiomeric excess.

Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl N,n Diethylbenzamide and Its Analogues

Rational Design and Synthesis of 2-benzylsulfanyl-N,N-diethylbenzamide Derivatives

The rational design of this compound derivatives is predicated on the combination of two key structural motifs: the N,N-diethylbenzamide group and the benzylsulfanyl substituent at the 2-position. The N,N-diethylbenzamide scaffold is a well-established pharmacophore in various biologically active molecules. Its synthetic accessibility and the ability of the amide group to engage in hydrogen bonding make it an attractive starting point for drug design.

The synthesis of the parent compound, this compound, can be conceptualized through several established synthetic routes for substituted benzamides. A plausible approach involves the acylation of a suitable precursor. For instance, starting with 2-mercaptobenzoic acid, the thiol group can be alkylated with a benzyl (B1604629) halide, such as benzyl bromide, to yield 2-(benzylsulfanyl)benzoic acid. Subsequent amidation of the carboxylic acid with diethylamine (B46881), potentially facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), would furnish the desired this compound. mdpi.com

An alternative synthetic strategy could begin with 2-aminothiobenzamide, which can be acylated with benzoyl chloride derivatives. nih.gov While this would lead to a different regioisomer, the general principle of building the molecule from smaller, functionalized fragments remains a core concept in the rational design and synthesis of these derivatives.

The synthesis of derivatives would logically proceed by introducing substituents on either the benzyl ring of the benzylsulfanyl moiety or the benzamide (B126) ring. For example, substituted benzyl bromides can be used in the initial alkylation step to generate analogues with modified electronic and steric properties. researchgate.net Similarly, starting with substituted 2-mercaptobenzoic acids would allow for modifications on the benzamide portion of the molecule.

A general synthetic scheme for producing derivatives is outlined below:

StepReactantsReagents and ConditionsProduct
12-Mercaptobenzoic Acid, Substituted Benzyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)2-(Substituted benzylsulfanyl)benzoic acid
22-(Substituted benzylsulfanyl)benzoic acid, DiethylamineCoupling agents (e.g., EDC, HOBt), Solvent (e.g., Dichloromethane)2-(Substituted benzylsulfanyl)-N,N-diethylbenzamide

This table illustrates a generalized approach to the synthesis of various derivatives for SAR studies.

Impact of Substituent Modifications on Molecular Interactions (in vitro)

While direct in vitro data for this compound is not extensively documented in the provided search results, the impact of substituent modifications can be inferred from studies on structurally related compounds. The biological activity of benzimidazole (B57391) and benzamide derivatives is often sensitive to the nature and position of substituents.

For instance, in studies of 2-benzylbenzimidazole 'nitazene' opioids, modifications to the benzimidazole ring and the N-substituents have profound effects on their activity at the µ-opioid receptor. researchgate.net The removal of a 5-nitro group, for example, consistently leads to a significant decrease in potency. researchgate.net This suggests that electron-withdrawing groups on the benzamide ring of this compound could play a crucial role in its molecular interactions.

Similarly, substitutions on the benzyl ring of the benzylsulfanyl group are likely to modulate activity. In a series of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides, the nature of the substituent on the benzyl ring was found to be a key determinant of antimycobacterial activity. researchgate.net This highlights the importance of the electronic and steric properties of the benzyl group in mediating interactions with the biological target.

The following table summarizes the expected impact of various substituent modifications based on analogous compounds:

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale from Analogous Compounds
Benzamide RingElectron-withdrawing (e.g., -NO₂)Potential for increased potencyRemoval of nitro group in nitazenes decreases activity. researchgate.net
Benzamide RingElectron-donating (e.g., -OCH₃)Likely to alter binding affinity and selectivitySubstituent effects are critical in benzamide-based compounds.
Benzyl RingHalogens (e.g., -Cl, -F)May enhance binding through halogen bondingHalogenated benzyl groups often feature in active compounds.
Benzyl RingAlkyl groups (e.g., -CH₃)Could influence steric fit and hydrophobic interactionsSteric factors are important for ligand-receptor binding.

Investigation of Conformational Flexibility and its Influence on Biological Activity

The thioether bridge introduces a degree of flexibility, allowing the benzyl group to adopt various spatial arrangements relative to the benzamide core. nih.gov This conformational freedom can be advantageous, enabling the molecule to adapt to the topology of its biological target. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

The rotation around the C-N amide bond is typically restricted due to its partial double-bond character. However, the orientation of the two ethyl groups can still vary. The conformation of the diethylamide group is known to be important for the activity of related compounds, such as the insect repellent DEET (N,N-diethyl-meta-toluamide).

Computational studies on related thioether-containing molecules have shown that the preferred conformation can be influenced by the electronic nature of the substituents. nih.gov Therefore, the introduction of different functional groups on either the benzyl or benzamide rings could not only affect electronic properties but also bias the conformational equilibrium towards a more or less active conformation.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the analysis of its constituent parts and comparison with other biologically active molecules, several key pharmacophoric elements can be identified within the this compound scaffold.

Aromatic Rings: The two aromatic rings (the benzamide ring and the benzyl ring) are likely involved in π-π stacking or hydrophobic interactions with the target protein. Their relative orientation is crucial for optimal binding.

Thioether Linkage: The sulfur atom of the benzylsulfanyl group can act as a hydrogen bond acceptor. The thioether linkage also serves as a flexible spacer, positioning the benzyl group at an appropriate distance and orientation from the benzamide core.

Amide Group: The carbonyl oxygen of the N,N-diethylbenzamide moiety is a potent hydrogen bond acceptor. The nitrogen atom is generally not a hydrogen bond donor due to the presence of the two ethyl groups. The amide group as a whole contributes to the electronic distribution of the molecule and can participate in dipole-dipole interactions.

The following table summarizes the key pharmacophoric features and their potential roles in molecular interactions:

Pharmacophoric FeaturePotential Interaction TypeImportance for Activity
Benzamide Aromatic Ringπ-π Stacking, Hydrophobic InteractionsCore scaffold for positioning other functional groups.
Benzyl Aromatic Ringπ-π Stacking, Hydrophobic InteractionsContributes to binding affinity and selectivity.
Thioether SulfurHydrogen Bond Acceptor, SpacerProvides flexibility and potential for specific interactions.
Amide Carbonyl OxygenHydrogen Bond AcceptorKey interaction point for anchoring the molecule in the binding site.
N,N-Diethyl GroupHydrophobic InteractionsModulates lipophilicity and steric interactions.

Molecular Mechanisms and Biological Interactions in Vitro and Cellular Focus

Identification and Characterization of Molecular Targets for 2-benzylsulfanyl-N,N-diethylbenzamide

The precise molecular targets of this compound are not extensively defined in publicly available research. However, studies on structurally similar compounds, including various benzamide (B126) and benzimidazole (B57391) derivatives, provide insights into potential biological targets and mechanisms of action.

While direct enzyme modulation studies on this compound are not prominently reported, research on related benzamide and sulfonamide structures suggests potential interactions with various enzymes. For instance, certain N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov This class of compounds does not require prior activation by the KatG enzyme, unlike isoniazid, a commonly used antitubercular drug. nih.gov

Furthermore, some 2-cyclopentyloxyanisole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase isoenzyme 4 (PDE4), both of which are implicated in cancer and inflammatory processes. nih.gov Specifically, compounds 4a and 13 from a synthesized series potently inhibited TNF-α, a key inflammatory cytokine. nih.gov These findings suggest that the benzamide scaffold, a core component of this compound, can be a platform for developing enzyme inhibitors.

Interactive Data Table: Enzyme Inhibition by Structurally Related Compounds

Compound Target Enzyme/Protein IC50 (µM) Reference
Compound 4a TNF-α 2.01 nih.gov
Compound 13 TNF-α 6.72 nih.gov

Molecular docking studies on compounds structurally related to this compound offer insights into potential protein-ligand interactions. A study on 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile revealed that it binds to its target's catalytic site through weak non-covalent interactions, including hydrogen bonding, π-π, alkyl-π, and amide-π interactions. nih.gov

In another study, docking of novel piperidin-4-imine derivatives with the EACP reductase enzyme from Mycobacterium tuberculosis showed that the most potent compounds had favorable Glide dock scores, indicating strong binding affinity. dovepress.com Similarly, docking studies of N-acylhydrazone derivatives of 2-mercaptobenzimidazole (B194830) with α-glucosidase have been used to explore the mechanism of enzyme inhibition. nih.gov These computational approaches are instrumental in predicting the binding modes and energies of ligands within the active sites of proteins. eajournals.org

Cellular Pathway Perturbations by this compound

The effects of this compound on cellular pathways have not been directly elucidated. However, research on analogous compounds provides evidence of their ability to perturb cellular processes, leading to effects such as inhibition of cell proliferation and antimicrobial activity.

Cell-based assays have demonstrated the biological activities of various compounds structurally related to this compound.

Antiproliferative Activity: Several studies have reported the antiproliferative effects of benzamide and benzimidazole derivatives against various cancer cell lines. For instance, a series of N-(benzimidazol-2-yl)-substituted benzamides showed significant antiproliferative activity against MCF7 breast cancer cells. acgpubs.org Compound 9 from this series was the most potent, with an IC50 value of 3.84 ± 0.62 μM. acgpubs.org Another study on aminobenzylnaphthols, derived from the Betti reaction, showed antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines. semanticscholar.org Furthermore, some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles have displayed antiproliferative activity against chronic myeloid leukaemia cells. nih.gov

Interactive Data Table: Antiproliferative Activity of Related Compounds

Compound Cell Line IC50 (µM) Reference
Compound 9 (N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide) MCF7 3.84 ± 0.62 acgpubs.org
Compound 2 (Aminobenzylnaphthol derivative) Caco-2 94 (24h), 83 (72h) semanticscholar.org

Antimicrobial Activity: The benzamide and benzylsulfanyl moieties are present in various compounds with demonstrated antimicrobial properties. A study on N-benzamide derivatives showed that compound 5a had excellent activity against B. subtilis and E. coli, with MIC values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com Similarly, 2-(substituted-benzylsulfanyl)-1H-benzimidazoles have shown moderate activity against bacteria such as B. subtilis and E. coli, and fungi like C. albicans and A. niger. researchgate.net In another study, N,N-diethylamide bearing benzenesulfonamide (B165840) derivatives exhibited marked antibacterial potency against E. coli and S. aureus. covenantuniversity.edu.ng

Interactive Data Table: Antimicrobial Activity of Related Compounds

Compound/Derivative Microorganism MIC (µg/mL) Reference
Compound 5a (N-benzamide derivative) B. subtilis 6.25 nanobioletters.com
Compound 5a (N-benzamide derivative) E. coli 3.12 nanobioletters.com
2-(Substituted-benzylsulfanyl)-1H-benzimidazoles B. subtilis, E. coli, C. albicans, A. niger Moderate Activity researchgate.net
N,N-diethylamide bearing benzenesulfonamides E. coli, S. aureus Marked Potency covenantuniversity.edu.ng

Direct investigations into the downstream signaling cascades affected by this compound are not available in the current body of scientific literature. However, based on the observed antiproliferative activities of related compounds, it can be hypothesized that this compound may influence signaling pathways involved in cell cycle regulation, apoptosis, and cellular proliferation. For example, the inhibition of enzymes like COX-2 and PDE4 by structurally similar molecules suggests potential modulation of pathways involving prostaglandins (B1171923) and cyclic AMP (cAMP), respectively. nih.gov The induction of apoptosis is a common mechanism for anticancer agents, and further studies would be required to determine if this compound or its derivatives act through such pathways. nih.govacgpubs.org

Structure-Mechanism Correlation Studies for this compound Analogues

Research into various classes of benzamide derivatives has consistently shown that the nature of the substituents on the amide nitrogen and the aromatic ring plays a crucial role in determining the compound's biological activity. For instance, studies on benzamides as inhibitors of SARS-CoV papain-like cysteine proteases (PLpro) have highlighted the importance of the N-substituent for binding into specific pockets of the enzyme. In one such study, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide was identified as a noncovalent active-site directed inhibitor, with the N-alkyl group playing a key role in occupying the S3 and S4 pockets of the protease. nih.gov This suggests that the N,N-diethyl groups of this compound are likely to have a significant impact on its binding affinity and selectivity for its biological target.

A particularly relevant study focused on 3-(benzylthio)benzamide derivatives as potent and selective inhibitors of sirtuin-2 (SIRT2), a class III histone deacetylase. nih.gov This research is noteworthy as it directly investigates the contribution of a benzylthio group, albeit at the 3-position of the benzamide ring. The study revealed that replacing a sulfonamide linker with a thioether moiety led to a two- to three-fold increase in SIRT2 inhibitory potency. nih.gov This enhancement in activity underscores the favorable role of the thioether linkage in binding to the target enzyme. nih.gov The researchers also demonstrated that substitutions on both the benzamide and the benzyl (B1604629) rings could fine-tune the inhibitory activity and selectivity over other sirtuin isoforms. nih.gov

The following data tables, derived from the study on 3-(benzylthio)benzamide derivatives, illustrate the structure-activity relationships observed.

Inhibitory Activity of 3-(Benzylthio)benzamide Analogues against SIRT2
CompoundBenzamide Ring Substitution (R1)Benzyl Ring Substitution (R2)SIRT2 IC50 (µM)
17H4-Trifluoromethyl1.8 ± 0.2
18H3,4-Dichloro2.5 ± 0.3
194-Fluoro4-Trifluoromethyl3.1 ± 0.4
204-Fluoro3,4-Dichloro4.2 ± 0.5

These findings suggest that for analogues of this compound, modifications to the benzyl ring, such as the introduction of electron-withdrawing groups, could significantly enhance potency. Similarly, substitutions on the benzamide ring could be used to modulate activity and selectivity.

In other related research on 2-substituted benzimidazoles, which share a bicyclic aromatic structure with benzamides, substitutions at various positions have been shown to greatly influence anti-inflammatory activity. nih.gov For example, the introduction of a benzyl group at the 1-position of the benzimidazole nucleus was found to enhance anti-inflammatory action. nih.gov This further supports the idea that the benzyl group in this compound is a key contributor to its biological profile.

Computational and Theoretical Investigations of 2 Benzylsulfanyl N,n Diethylbenzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2-benzylsulfanyl-N,N-diethylbenzamide might interact with a biological target at the atomic level.

Studies on related benzamide (B126) and benzylsulfanyl derivatives have demonstrated their potential to bind to various protein targets. For instance, molecular docking analyses of novel benzamide derivatives have revealed favorable binding interactions with bacterial DNA gyrase, suggesting a potential antibacterial application. ekb.eg Similarly, a study on 2-benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a compound containing the key benzylsulfanyl moiety, indicated that it binds to the catalytic site of its target protein through a combination of weak non-covalent interactions. These interactions prominently include hydrogen bonding, π-π stacking, alkyl-π, and amide-π interactions. nih.gov

In the context of this compound, it can be hypothesized that the benzylsulfanyl group could engage in π-π stacking or hydrophobic interactions within a protein's binding pocket. The diethylamide portion may form hydrogen bonds or participate in hydrophobic interactions, depending on the nature of the amino acid residues in the vicinity. The central benzamide scaffold provides a rigid core for the molecule, orienting the side chains for optimal interaction with the target.

A hypothetical molecular docking scenario for this compound could involve interactions with enzymes where a hydrophobic pocket can accommodate the benzyl (B1604629) and phenyl rings, and a more polar region can interact with the amide group. The specific nature and strength of these interactions would be highly dependent on the topology and chemical environment of the protein's active site.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods can be used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's chemical reactivity and kinetic stability.

For a related compound, 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, DFT calculations have been used to analyze its electronic properties. researchgate.net The HOMO is primarily located on the pyrimidine (B1678525) carbonitrile ring and the sulfur atoms, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is also concentrated on the pyrimidine carbonitrile ring, suggesting this area is prone to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter; a smaller gap suggests higher polarizability and chemical reactivity. aimspress.comnih.gov

For this compound, similar calculations would likely show the HOMO localized on the electron-rich sulfur atom and the phenyl rings, making these sites susceptible to oxidation. The LUMO would likely be distributed over the benzamide core, particularly the carbonyl group, which can act as an electron acceptor.

A molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution on the molecule's surface. For a related benzylsulfanyl pyrimidine derivative, the MEP plot showed negative regions (red and yellow), indicating sites for electrophilic reactivity, around the nitrogen atom of the pyrimidine ring and the sulfur atoms. nih.gov Positive regions (blue), indicating sites for nucleophilic reactivity, were also identified. nih.gov A similar analysis of this compound would likely highlight the carbonyl oxygen as a site of negative potential and the amide hydrogens as sites of positive potential.

Table 1: Predicted Electronic Properties of this compound (Analog-Based)

PropertyPredicted CharacteristicRationale based on Analogous Compounds
HOMO Localization Primarily on the sulfur atom and phenyl rings.Sulfur and aromatic rings are electron-rich and often contribute to the HOMO in similar molecules. researchgate.net
LUMO Localization Distributed over the benzamide carbonyl group.The carbonyl group is a good electron acceptor and a common site for the LUMO.
Reactivity The sulfur atom is a likely site for oxidation, while the carbonyl carbon is a potential site for nucleophilic attack.Based on general principles of organic chemistry and supported by studies on related compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds and aids in the rational design of more potent molecules.

While no specific QSAR studies on this compound derivatives were found, research on related structures provides valuable insights. For example, a QSAR study on benzylsulfanyl imidazole (B134444) derivatives as cytokine release inhibitors revealed that the nature and position of substituents on the aromatic rings significantly influence their activity. nih.gov For instance, electron-donating groups at the meta-position and less hydrophobic groups at the para-position of a phenyl ring were found to be beneficial for activity. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives identified that descriptors such as Log S (solubility), rerank score (a docking-related parameter), and molar refractivity (MR) were correlated with their anticancer activity. jppres.com

For a hypothetical QSAR study on derivatives of this compound, one could systematically vary the substituents on both the benzoyl and benzyl rings. The biological activity of these derivatives would then be correlated with various physicochemical and structural descriptors.

Table 2: Potential Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassSpecific DescriptorsPotential Impact on Activity
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesInfluence electrostatic interactions with the target protein.
Steric Molar Refractivity (MR), Taft steric parameters (Es)Affect the fit of the molecule within the binding pocket.
Hydrophobic LogP, Hydrophobic fieldModulate the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indices, Wiener indexDescribe the size, shape, and degree of branching of the molecule.

A successful QSAR model for this class of compounds would provide a predictive tool to guide the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the assessment of its stability and the characterization of its conformational changes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations offer a more realistic representation of the complex in a biological environment.

Studies on related compounds have utilized MD simulations to validate docking results and understand the stability of ligand-protein complexes. For instance, MD simulations of benzimidazole (B57391) derivatives bound to their target proteins have been used to analyze the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. researchgate.netnih.gov A stable complex will generally show low and converging RMSD values over the simulation time. researchgate.net Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and the flexibility of different parts of the protein upon ligand binding. researchgate.netnih.gov

For a complex of this compound with a hypothetical protein target, an MD simulation could be used to:

Assess the stability of the docked pose.

Monitor the dynamics of key hydrogen bonds and hydrophobic interactions.

Calculate the binding free energy to provide a more accurate estimation of binding affinity.

Observe any conformational changes in the protein induced by the ligand.

A combined molecular dynamics and DFT study on mercapto-benzamides has also been performed to elucidate their mechanism of action, highlighting the power of combining these computational techniques. rsc.org

In Silico Prediction of ADMET Properties (Excluding Human Clinical Relevance)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico tools can provide valuable estimations of these properties, helping to identify compounds with favorable pharmacokinetic profiles and avoid potential liabilities.

Numerous studies on benzamide and benzimidazole derivatives have included in silico ADMET predictions. ekb.egjonuns.commdpi.com These studies often use online platforms like SwissADME and pkCSM to predict a range of properties.

For this compound, we can predict its ADMET properties based on its structure and data from related compounds.

Table 3: Predicted ADMET Profile of this compound (Based on General Principles and Analog Data)

ADMET PropertyPredicted OutcomeRationale
Absorption GoodThe molecule is likely to have a molecular weight and lipophilicity (LogP) within the ranges specified by Lipinski's Rule of Five, suggesting good oral absorption. researchgate.net
Distribution Moderate to HighThe lipophilic nature of the compound suggests it may have good distribution into tissues. Plasma protein binding is likely, which can affect the free concentration of the compound. nih.gov
Metabolism Potential for Phase I and II metabolismThe benzyl and phenyl rings are potential sites for hydroxylation (Phase I), and the resulting hydroxyl groups could be conjugated (Phase II). The sulfur atom may also be a site for oxidation.
Excretion Likely renal and/or biliaryThe route of excretion will depend on the polarity of the metabolites.
Toxicity Potential for hepatotoxicity and other toxicitiesThe presence of aromatic rings can sometimes be associated with toxicity. In silico models can predict potential toxicities such as mutagenicity and hepatotoxicity. researchgate.net

It is important to note that these are predictions and would require experimental validation. However, these in silico assessments are invaluable for prioritizing compounds for further development.

Based on the conducted research, there is a significant lack of specific indexed literature and data for the compound This compound . The search results consistently returned information for a structurally different, though similarly named, compound: 2-benzoyl-N,N-diethylbenzamide .

Due to the strict requirement to focus solely on "this compound" and the absence of available research data for this specific molecule concerning its spectroscopic, chromatographic, and crystallographic analysis, it is not possible to generate the requested article. The advanced analytical methodologies outlined in the prompt (NMR, Mass Spectrometry, IR, HPLC, GC, X-ray Crystallography) require specific experimental data, which is not present in the available search results for the target compound.

Therefore, the following sections cannot be completed as requested. To fulfill the user's request accurately, published research data on "this compound" would be necessary.

Research on "this compound" Inconclusive

Despite a comprehensive search of available scientific literature and databases, no specific research or data could be found for the chemical compound "this compound."

An extensive review of scholarly articles, chemical repositories, and research publications did not yield any information regarding the synthesis, biological activity, or potential applications of this specific molecule. Consequently, an article focusing on the emerging research directions and potential non-clinical or pre-clinical applications of "this compound" cannot be generated at this time.

The initial search strategy included broad terms such as "research," "chemical probe," and "in vitro studies," which were subsequently narrowed to more specific queries in an attempt to locate any relevant information. However, these targeted searches also failed to identify any studies or reports pertaining to "this compound."

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published literature. Alternatively, it may be a compound that has been synthesized but has not been the subject of biological or materials science research that is publicly available.

Without any foundational data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline, which includes its use as a chemical probe, exploration of therapeutic avenues, integration into multicomponent systems, or future research gaps. Any attempt to do so would be speculative and would not meet the standards of factual accuracy.

Further research and publication in the scientific community would be required before a comprehensive article on the research directions and potential applications of "this compound" can be written.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzylsulfanyl-N,N-diethylbenzamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving sulfanyl group introduction and benzamide formation. Key steps include:

  • Sulfanyl coupling : Use coupling agents (e.g., EDC/HOBt) to attach the benzylsulfanyl moiety to the benzamide core under inert atmosphere (N₂/Ar) .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction rates .
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., acylation) to prevent side reactions.
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethylamide vs. dimethyl analogs) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₁NO₂S, calculated [M+H]⁺: 316.1375) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactors.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Key factors :

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize loading (5–10 mol%) .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability .
  • Workflow : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation.

Q. How should contradictory data on biological activity in structural analogs be resolved?

  • Case study : Discrepancies in IC₅₀ values between ethyl- and methyl-substituted benzamides may arise from:

  • Steric effects : Ethyl groups hinder target binding (confirmed via molecular docking) .
  • Solubility differences : LogP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity .
    • Resolution : Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in sulfanyl-benzamide derivatives?

  • Methods :

  • Analog synthesis : Modify substituents (e.g., benzylsulfanyl → phenylsulfonyl) and test activity .
  • Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs .
  • 3D-QSAR : CoMFA/CoMSIA models to predict activity of untested analogs .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Stability studies :

  • pH stability : Incubate in buffers (pH 2–12) for 24h; analyze via HPLC for degradation products (e.g., hydrolyzed amide) .
  • Thermal stability : Heat at 40–80°C; monitor via DSC/TGA for decomposition thresholds .

Q. What computational tools are recommended for predicting interactions with biological targets?

  • Protocol :

  • Molecular docking : AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) .
  • MD simulations : GROMACS for 100ns trajectories to assess binding stability .
  • ADMET prediction : SwissADME to evaluate pharmacokinetics (e.g., BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzylsulfanyl-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-benzylsulfanyl-N,N-diethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.